molecular formula C10H9F2NO2 B1468758 1-(2,4-Difluorobenzoyl)azetidin-3-ol CAS No. 1340101-44-1

1-(2,4-Difluorobenzoyl)azetidin-3-ol

Cat. No. B1468758
M. Wt: 213.18 g/mol
InChI Key: QPLJTGVGDRLXTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic chemistry of azetidine, a core component of DFB, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry, and their aptness as amino acid surrogates . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Molecular Structure Analysis

The molecular structure of DFB comprises a benzoyl group attached to an azetidin-3-ol moiety with two fluorine atoms on the benzene ring. The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

DFB is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Synthesis and Evaluation

  • Microwave-Assisted Synthesis and Pharmacological Evaluation : A study demonstrated the rapid and efficient synthesis of azetidinones and thiazolidinones, showcasing their pharmacological potential by evaluating their antibacterial and antifungal activities (Mistry & Desai, 2006).

  • Transformation into 3-Aryl-2-(ethylamino)propan-1-ols : Research detailed the transformation of azetidin-2-ones into valuable chemical intermediates, highlighting a novel synthetic route and potential applications in drug design (Mollet et al., 2011).

  • Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines : An innovative approach for synthesizing 3-aryl-3-sulfanyl azetidines from azetidine-3-ols was presented, indicating the compounds' applicability in drug discovery programs (Dubois et al., 2019).

  • Development of Novel Antimicrobial Agents : Studies have synthesized and tested azetidinone derivatives for their antimicrobial properties, contributing to the search for new therapeutic agents (Hoti et al., 2017).

  • Antibacterial and Antitubercular Activities : Research into trihydroxy benzamido azetidin-2-one derivatives showcased significant antibacterial and antitubercular activities, offering insights into the development of new antimicrobial agents (Ilango & Arunkumar, 2011).

Chemical Properties and Reactivity

  • Study on Azetidines, Azetines, and Azetes : An extensive review on the chemistry of azetidines and related compounds provided insights into their synthesis, reactivity, and potential applications in various fields of chemistry and pharmacology (Singh, D’hooghe, & Kimpe, 2008).

properties

IUPAC Name

(2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLJTGVGDRLXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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